![molecular formula C11H14N4 B13241206 Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13241206.png)
Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is often catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents. The starting materials for this synthesis include phenylacetylene and an appropriate azide derivative. The reaction conditions usually involve mild temperatures and neutral pH to ensure high yields and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as an electron-withdrawing group, facilitating the substitution of adjacent groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or under catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can lead to the formation of various substituted triazole derivatives .
Applications De Recherche Scientifique
Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,2,3-Triazole Derivatives: Compounds such as 1-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol and 1-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid share structural similarities with Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine.
Other Triazole Compounds: Compounds like fluconazole and voriconazole, which are used as antifungal agents, also contain the triazole ring but differ in their functional groups and applications.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the methylamine group, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
N-methyl-2-(4-phenyltriazol-1-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-12-7-8-15-9-11(13-14-15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clé InChI |
OPPMKASTNQNDIZ-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1C=C(N=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine hydrochloride](/img/structure/B13241125.png)
![2-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241131.png)
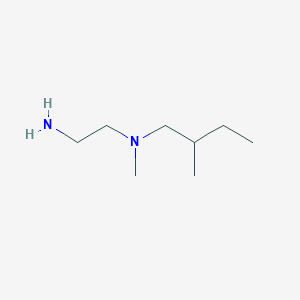


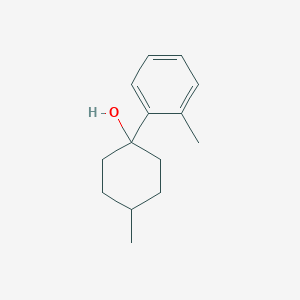
![2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13241158.png)
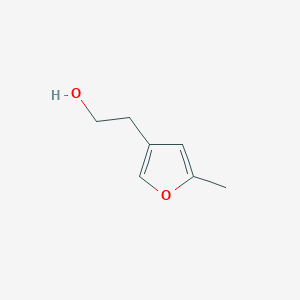
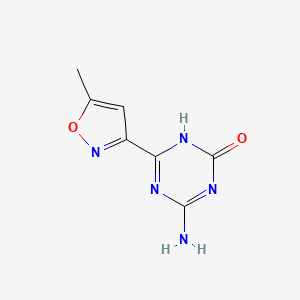
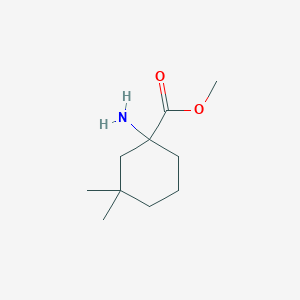
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13241186.png)
![Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13241193.png)
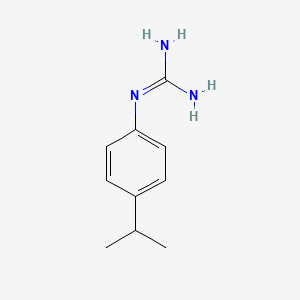
![{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241198.png)
